molecular formula C9H8BrFO3 B13321976 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13321976
M. Wt: 263.06 g/mol
InChI Key: OJMIMNZMSSPWLA-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, along with a hydroxyl group attached to the propanoic acid chain. It is a versatile compound with significant applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylpropanoic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group on the propanoic acid chain.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled temperature and pressure conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylpropanoic acids with different functional groups.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The bromine and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorocinnamic acid: Similar structure but lacks the hydroxyl group on the propanoic acid chain.

    4-Bromo-3-fluorophenylboronic acid: Contains a boronic acid group instead of the hydroxyl group.

    3-Bromo-4-fluorophenylacetic acid: Similar structure but with an acetic acid chain instead of propanoic acid.

Uniqueness

3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxyl group on the propanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

OJMIMNZMSSPWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)Br)F

Origin of Product

United States

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